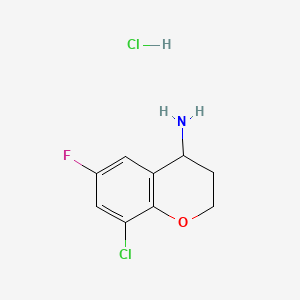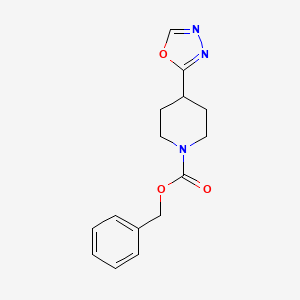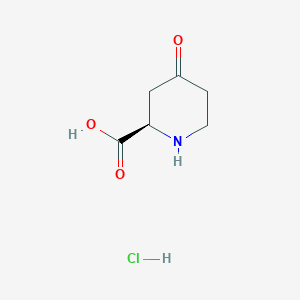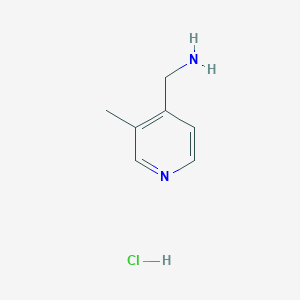![molecular formula C32H33N3O8 B15330272 N-Acetyl-5''-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine](/img/structure/B15330272.png)
N-Acetyl-5''-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-(4,4’-DiMethoxytrityl)-N4-acetyl cytidine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a 4,4’-dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position and an acetyl group at the N4 position of cytidine. These modifications are crucial for its role in solid-phase synthesis of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-DiMethoxytrityl)-N4-acetyl cytidine typically involves the following steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of cytidine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. This reaction is carried out under anhydrous conditions to prevent hydrolysis.
Acetylation of the N4 Position: The N4 position of the cytidine is acetylated using acetic anhydride in the presence of a base like triethylamine. This step ensures the protection of the amino group during subsequent reactions.
Industrial Production Methods
Industrial production of 5’-O-(4,4’-DiMethoxytrityl)-N4-acetyl cytidine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of cytidine are reacted with 4,4’-dimethoxytrityl chloride and acetic anhydride under controlled conditions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5’-O-(4,4’-DiMethoxytrityl)-N4-acetyl cytidine undergoes several types of chemical reactions, including:
Deprotection Reactions: The DMT group can be removed using acidic conditions, typically with trichloroacetic acid, to yield the free hydroxyl group.
Substitution Reactions: The acetyl group at the N4 position can be removed under basic conditions, such as with ammonia or methylamine, to regenerate the free amino group.
Common Reagents and Conditions
Trichloroacetic Acid: Used for the removal of the DMT protecting group.
Ammonia or Methylamine: Used for deacetylation of the N4 position.
Major Products Formed
Cytidine: The deprotected form of the compound after removal of both the DMT and acetyl groups.
Scientific Research Applications
5’-O-(4,4’-DiMethoxytrityl)-N4-acetyl cytidine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of oligonucleotides for various applications.
Biology: In the study of nucleic acid interactions and the development of antisense oligonucleotides.
Medicine: For the synthesis of therapeutic oligonucleotides used in gene therapy and RNA interference.
Industry: In the production of synthetic DNA and RNA for research and diagnostic purposes.
Mechanism of Action
The primary mechanism of action of 5’-O-(4,4’-DiMethoxytrityl)-N4-acetyl cytidine involves its incorporation into oligonucleotides during solid-phase synthesis. The DMT group protects the 5’-hydroxyl group, preventing unwanted reactions, while the acetyl group protects the N4 amino group. These protecting groups are selectively removed during the synthesis process to allow for the sequential addition of nucleotides.
Comparison with Similar Compounds
Similar Compounds
5’-O-(4,4’-Dimethoxytrityl)thymidine: Another nucleoside with a DMT protecting group, used in the synthesis of thymidine-containing oligonucleotides.
5’-O-(4,4’-Dimethoxytrityl)-N4-benzoyl cytidine: Similar to 5’-O-(4,4’-DiMethoxytrityl)-N4-acetyl cytidine but with a benzoyl group at the N4 position instead of an acetyl group.
Uniqueness
5’-O-(4,4’-DiMethoxytrityl)-N4-acetyl cytidine is unique due to its specific protecting groups, which provide stability and selectivity during oligonucleotide synthesis. The combination of the DMT and acetyl groups allows for precise control over the synthesis process, making it a valuable tool in nucleic acid research and production.
Properties
Molecular Formula |
C32H33N3O8 |
|---|---|
Molecular Weight |
587.6 g/mol |
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C32H33N3O8/c1-20(36)33-27-17-18-35(31(39)34-27)30-29(38)28(37)26(43-30)19-42-32(21-7-5-4-6-8-21,22-9-13-24(40-2)14-10-22)23-11-15-25(41-3)16-12-23/h4-18,26,28-30,37-38H,19H2,1-3H3,(H,33,34,36,39) |
InChI Key |
AFQGZOMSSIQDMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


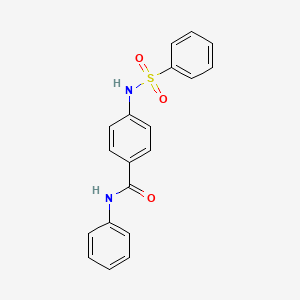
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B15330202.png)
![Benzo[d]thiazol-2-ylmethyl cinnamate](/img/structure/B15330204.png)
![6-Chloro-1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15330212.png)
![4,6-Difluoro-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15330221.png)


